molecular formula C21H26N2O5S B2442453 N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 866232-37-3

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2442453
CAS No.: 866232-37-3
M. Wt: 418.51
InChI Key: DEIODXUHRUXQNP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with a 2,4-dimethoxyphenyl group, a piperidin-1-ylsulfonyl group, and a methyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the 2,4-dimethoxyphenyl group through electrophilic aromatic substitution. The piperidin-1-ylsulfonyl group is then introduced via nucleophilic substitution, and finally, the methyl group is added through alkylation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its effects on biological systems and potential therapeutic benefits.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and affecting downstream biological processes .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be compared with similar compounds such as:

    N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a benzamide group, which may result in different chemical and biological properties.

    N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid:

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-7-8-16(13-20(15)29(25,26)23-11-5-4-6-12-23)21(24)22-18-10-9-17(27-2)14-19(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIODXUHRUXQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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